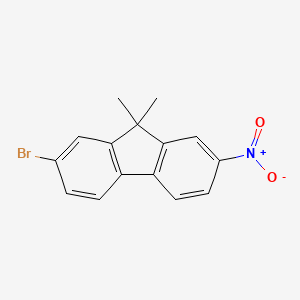
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene is a useful research compound. Its molecular formula is C15H12BrNO2 and its molecular weight is 318.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C15H12BrN O2
Molecular Weight: 320.16 g/mol
CAS Number: 28320-31-2
The compound features a fluorene backbone with a bromine atom and a nitro group at specific positions, influencing its reactivity and interactions in various applications.
Organic Synthesis
2-Bromo-9,9-dimethyl-7-nitro-9H-fluorene serves as an important building block in the synthesis of more complex organic molecules. Its bromine atom allows for substitution reactions, enabling the introduction of various functional groups. This property is particularly valuable in the development of new materials and pharmaceuticals.
| Reaction Type | Description |
|---|---|
| Substitution Reactions | The bromine atom can be replaced by nucleophiles like amines or thiols. |
| Reduction Reactions | The nitro group can be reduced to an amino group using hydrogen or metal hydrides. |
| Oxidation Reactions | Can undergo oxidation at alkyl side chains with agents like potassium permanganate. |
Research indicates that derivatives of this compound exhibit potential biological activities, including:
- Antimicrobial Properties: Studies have shown that it can inhibit the growth of various bacterial strains, attributed to the presence of the nitro group.
- Anticancer Activity: Preliminary investigations suggest that it may induce apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.
Case Study: Anticancer Research
In vitro studies demonstrated that this compound induced cell death in specific cancer cell lines, suggesting its utility in cancer treatment protocols.
Materials Science
The compound is utilized in the development of novel materials with enhanced properties. For example, research into nonlinear optical behavior has shown that chromophores based on this compound exhibit significant hyperpolarizability, making them suitable for applications in photonics and optoelectronics.
| Property | Value |
|---|---|
| First Hyperpolarizability (βHRS) | Enhanced compared to non-linear counterparts |
| Intrinsic Hyperpolarizability (βint) | Significant improvement observed |
Properties
Molecular Formula |
C15H12BrNO2 |
|---|---|
Molecular Weight |
318.16 g/mol |
IUPAC Name |
2-bromo-9,9-dimethyl-7-nitrofluorene |
InChI |
InChI=1S/C15H12BrNO2/c1-15(2)13-7-9(16)3-5-11(13)12-6-4-10(17(18)19)8-14(12)15/h3-8H,1-2H3 |
InChI Key |
FGCLDUHOOBABTQ-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















